

An In-depth Technical Guide on 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dichloro-3-pyridylamine**

Cat. No.: **B189475**

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthesis of **2,6-Dichloro-3-pyridylamine**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

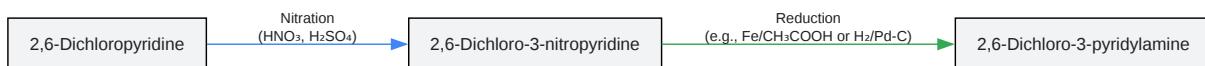
Molecular Structure and Properties

2,6-Dichloro-3-pyridylamine is a halogenated pyridine derivative. The presence of chlorine atoms and an amine group on the pyridine ring significantly influences its chemical reactivity and potential biological activity.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[1] [2]
Molecular Weight	163.00 g/mol	[1] [2]
IUPAC Name	2,6-dichloropyridin-3-amine	[1]
CAS Number	62476-56-6	[1] [2]
Synonyms	3-Amino-2,6-dichloropyridine, 2,6-Dichloro-3-pyridinamine	[1] [2]
Physical Form	Solid	[2]
InChI	1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2	[1] [2]
InChIKey	MJVZSRZTBDMLX- UHFFFAOYSA-N	[1]
SMILES	Nc1ccc(Cl)nc1Cl	[2]

Synthesis Workflow

The synthesis of **2,6-Dichloro-3-pyridylamine** typically involves a two-step process starting from 2,6-dichloropyridine. The first step is the nitration of the pyridine ring to form 2,6-dichloro-3-nitropyridine, which is then reduced to the desired amine.



[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **2,6-Dichloro-3-pyridylamine**.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the precursor 2,6-dichloro-3-nitropyridine and its subsequent reduction.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This procedure details the nitration of 2,6-dichloropyridine.

- Materials:

- 2,6-Dichloropyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice water

- Procedure:

- To a mixture of concentrated H_2SO_4 (25 ml) and fuming nitric acid (10 ml) cooled to 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) in portions.[3]
- After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.[3]
- Monitor the reaction progress using an appropriate analytical method such as thin-layer chromatography.
- Upon completion, cool the mixture to room temperature and carefully pour it into ice water to precipitate the product.[3]
- Filter the solid precipitate, wash it with cold water until neutral, and dry it under a vacuum. [3][4]
- The crude product can be purified by column chromatography on silica gel using a petroleum ether: ethyl acetate eluent to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid.[3]

Step 2: Synthesis of **2,6-Dichloro-3-pyridylamine** (Reduction of the Nitro Group)

This step involves the reduction of the nitro group of 2,6-dichloro-3-nitropyridine to an amine group. A common method for this transformation is the use of iron powder in acetic acid.

- Materials:

- 2,6-Dichloro-3-nitropyridine
- Iron powder (Fe)
- Acetic Acid (CH₃COOH)
- Ethyl Acetate
- Sodium Carbonate (Na₂CO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Procedure:

- Dissolve 2,6-dichloro-3-nitropyridine in acetic acid.
- Add powdered iron to the solution in batches while stirring at room temperature.
- Continue stirring for several hours and monitor the reaction's completion by TLC.
- Once the reaction is complete, concentrate the mixture under a vacuum.
- Dissolve the residue in a mixture of water and ethyl acetate.
- Neutralize the aqueous layer by adding a sodium carbonate solution.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain **2,6-Dichloro-3-pyridylamine**.

Biological Activity and Applications

While specific signaling pathways for **2,6-Dichloro-3-pyridylamine** are not extensively documented, related halogenated pyridine derivatives have shown significant biological activities. For instance, compounds derived from the structurally similar 2,6-dichloro-5-fluoropyridin-3-amine have been investigated for their potential as anticancer agents.^[5] These

derivatives have shown the ability to inhibit key signaling pathways involved in cancer progression, such as WNT signaling and cyclin-dependent kinases (CDKs).^[5]

Pyridine derivatives, in general, are important intermediates in medicinal chemistry and have been associated with a wide range of biological activities, including antibacterial, antiallergic, and anticancer properties.^[6] The unique substitution pattern of **2,6-Dichloro-3-pyridylamine** makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-3-pyridylamine | C5H4Cl2N2 | CID 112846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,6-dichloropyridine 97 62476-56-6 [sigmaaldrich.com]
- 3. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. nbino.com [nbino.com]
- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2,6-Dichloro-3-pyridylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189475#2-6-dichloro-3-pyridylamine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com